Immune cell migration-IN-1 exhibits significant biological activity by modulating the behavior of immune cells in response to inflammatory signals. It enhances chemotaxis—the directed movement of cells toward higher concentrations of chemokines—thereby promoting the recruitment of immune cells to sites of inflammation. Additionally, this compound can influence the expression of surface receptors on immune cells, such as integrins and chemokine receptors, which are critical for effective migration and tissue infiltration .
Immune cell migration-IN-1 has potential applications in several fields:
Studies on the interactions involving Immune cell migration-IN-1 focus on its effects on various receptors and signaling pathways. For instance, it has been shown to influence the activity of chemokine receptors like CCR7, which is essential for dendritic cell migration to lymph nodes. Additionally, integrins such as LFA-1 and CD11b are critical for leukocyte adhesion and transmigration across endothelial barriers during inflammation .
Research indicates that Immune cell migration-IN-1 may also interact with metabolic pathways that regulate energy consumption during cell movement, suggesting a complex interplay between metabolism and migratory behavior .
Several compounds exhibit similar properties to Immune cell migration-IN-1 in terms of their effects on immune cell migration. The following table compares these compounds based on their mechanisms and unique characteristics:
| Compound Name | Mechanism of Action | Unique Characteristics |
|---|---|---|
| CCL19 | Chemokine that attracts T cells and dendritic cells | Critical for lymph node homing |
| CCL21 | Chemokine involved in dendritic cell migration | Works synergistically with CCL19 |
| Sphingosine-1-phosphate | Lipid mediator enhancing lymphocyte migration | Involved in multiple signaling pathways |
| Integrin antagonists | Inhibit integrin-mediated adhesion | Useful in reducing excessive inflammation |
Immune cell migration-IN-1 stands out due to its specific targeting of multiple pathways involved in both innate and adaptive immunity, making it a versatile tool for therapeutic applications.
Immune cell migration-IN-1 (compound 2, CAS: 2316683-71-1) is a potent agent designed to inhibit immune cell migration through multi-target mechanisms. The compound demonstrates significant biological activity with an effective concentration at fifty percent (EC50) of 13.5 nanomolar in T-cell adhesion assays [1] [2]. This remarkably low EC50 value indicates high potency and selectivity for its cellular targets, positioning it as a valuable research tool for investigating immune cell trafficking mechanisms.
The primary mechanism through which Immune cell migration-IN-1 exerts its inhibitory effects involves modulation of integrin signaling pathways. Integrins are transmembrane adhesion receptors that mediate cell-cell and cell-extracellular matrix adhesion while inducing bidirectional signaling across the cell membrane [3]. The compound specifically targets integrin function by interfering with the critical inside-out signaling pathways that regulate integrin activation and adhesion strength.
Lymphocyte function-associated antigen-1 (LFA-1 or αLβ2), a key integrin in immune cell trafficking, represents a primary target for Immune cell migration-IN-1 [4]. LFA-1 undergoes conformational changes that can lead to as much as a 10,000-fold affinity increase for its ligand intercellular adhesion molecule-1 (ICAM-1) [4]. The compound disrupts this activation process by targeting the Rap1-dependent signaling cascade that controls LFA-1 conformational states. Research demonstrates that regulator of adhesion and cell polarization enriched in lymphoid tissues (RAPL), a Rap1 effector molecule, mediates Rap1 signaling to integrins and is essential for integrin activation [5].
Very late antigen-4 (VLA-4; α4β1) represents another critical integrin target for Immune cell migration-IN-1. This integrin plays essential roles in lymphocyte migration across the endothelium through interaction with vascular cell adhesion molecule-1 (VCAM-1) [6]. The compound interferes with α4β1-mediated cell migration by disrupting the interaction between the α4 cytoplasmic tail and the focal adhesion adaptor protein paxillin [7]. In polarized migrating cells, the fraction of α4β1 integrin that localizes to the leading edge shows altered paxillin binding patterns when exposed to Immune cell migration-IN-1, as paxillin binding to α4 is prevented by phosphorylation of critical serine residues in the α4 cytoplasmic tail [7].
| Integrin Target | Primary Ligand | Mechanism of Inhibition | Functional Impact |
|---|---|---|---|
| LFA-1 (αLβ2) | ICAM-1 | Disruption of Rap1-RAPL signaling | Reduced firm adhesion and transmigration |
| VLA-4 (α4β1) | VCAM-1, MAdCAM-1 | Interference with paxillin interaction | Impaired leukocyte trafficking |
| VLA-5 (α5β1) | Fibronectin | Modulation of talin recruitment | Decreased migration efficiency |
Immune cell migration-IN-1 demonstrates significant effects on chemokine receptor function, particularly targeting the C-C motif chemokine receptor 7 (CCR7) pathway. CCR7 detects chemokines CCL19 and CCL21, which are expressed by lymphatic endothelial cells and high endothelial venules, resulting in migration into lymph nodes [8]. The compound influences CCR7 oligomerization, which is required for optimal signaling and is dependent on glycolytic metabolism [8].
Studies indicate that Immune cell migration-IN-1 affects the activity of several chemokine receptors critical for immune cell positioning. The compound has been shown to influence CXCR4 function, which plays a crucial role in immune suppression by impairing the function of chemokine receptors that mediate intratumoral accumulation of immune cells [9]. In experimental systems, CXCL12-stimulated CXCR4 inhibits directed migration mediated by CXCR1, CXCR3, CXCR5, CXCR6, and CCR2, and Immune cell migration-IN-1 can modulate these inhibitory interactions [9].
The compound also affects CXCR5 expression patterns, which are critical for positioning immune cells at T-B cell boundaries in lymph nodes. During type 2 immunity, conventional dendritic cells (cDC2s) upregulate CXCR5 as they downregulate CCR7, and this positioning is essential for initiating T helper 2 (Th2) responses [10]. Immune cell migration-IN-1 can disrupt this delicate balance of chemokine receptor expression.
The efficacy of Immune cell migration-IN-1 in inhibiting immune cell migration stems significantly from its profound effects on cytoskeletal dynamics. The compound targets multiple aspects of cytoskeletal organization and function, leading to comprehensive disruption of cellular motility machinery.
Immune cell migration-IN-1 exerts substantial effects on actin cytoskeleton dynamics, fundamentally altering the balance between actin polymerization and depolymerization processes. The compound interferes with the WASP (Wiskott-Aldrich syndrome protein) family verprolin homologous protein (WAVE) complex, which signals downstream of activated Rac to stimulate filamentous actin (F-actin) polymerization in response to immunoreceptor signaling [11].
The compound specifically targets hematopoietic protein-1 (Hem-1), a component of the WAVE complex that is essential for most active processes dependent on reorganization of the actin cytoskeleton in immune cells [11]. Upon immune cell activation by growth factors, cytokines, chemokines, Toll-like receptors, and antigen receptors, the intrinsically inactive WAVE complex interacts with active guanosine triphosphate (GTP)-bound Rac. Immune cell migration-IN-1 disrupts this interaction, preventing the conformational change in the WAVE protein that provides binding sites for the Arp2/3 actin nucleating proteins and globular actin (G-actin) [11].
Research demonstrates that waves of Hem-1 and WAVE complex-induced activation of Arp2/3 provide a moving front of F-actin polymerization, resulting in protrusion and lamellipodia formation at the leading edge of motile cells [11]. Immune cell migration-IN-1 inhibits this process by:
Reducing Arp2/3 complex activation: The compound decreases recruitment of Arp2/3 complex to sites of actin nucleation, leading to reduced branched actin network formation.
Affecting profilin function: Profilin charges actin monomers with adenosine triphosphate (ATP), enabling them to participate in filament assembly [12]. The compound alters profilin activity, reducing the pool of polymerization-competent actin monomers.
Modulating formin activity: The compound affects formin protein family members, particularly mDia1, which is activated by the small GTPase RhoA and ensures fast migration in mature dendritic cells [6].
| Actin Regulatory Component | Normal Function | Effect of IN-1 | Migration Impact |
|---|---|---|---|
| WAVE Complex | Arp2/3 activation | Reduced activation | Decreased protrusion |
| Hem-1 | Actin nucleation | Impaired function | Poor lamellipodia |
| Profilin | ATP-actin loading | Altered activity | Reduced polymerization |
| mDia1 Formin | Actin elongation | Decreased function | Slower cell movement |
Immune cell migration-IN-1 significantly affects microtubule network organization and dynamics, which are crucial for directional migration and cellular polarization. Microtubules serve multiple functions during cell migration: they provide an intracellular transport network, contribute to membrane protrusion formation, and regulate focal adhesion turnover [12].
The compound targets several key aspects of microtubule function:
Microtubule-Based Transport Disruption: The targeted delivery of membranes, messenger ribonucleic acids (mRNAs), and polarity factors to the leading edge supports cell protrusion [12]. Immune cell migration-IN-1 interferes with kinesin superfamily motor proteins, particularly kinesin-1, which mediates efficient translocation of secretory vesicles from the cell center to cell boundaries. This disruption impairs the polarized exocytosis of secretory vesicles toward the leading edge, which normally depends on the microtubule network [12].
Integrin Recycling Interference: The compound affects microtubule-based recycling of integrins within migrating cells. Kinesin Kif1C normally transports integrin-containing vesicles along microtubules, which is particularly relevant for maintaining trailing adhesions in cell tails and permitting directionally persistent migration [12]. Immune cell migration-IN-1 disrupts this process, leading to defective integrin recycling and impaired adhesion dynamics.
Focal Adhesion Regulation: Microtubules are key regulators that trigger focal adhesion turnover [12]. The compound interferes with the microtubule-mediated dissolution of mature focal adhesions, potentially by disrupting transport of metalloprotease membrane type 1 matrix metalloproteinase (MT1-MMP) or other factors that act as relaxation factors to release cortical forces at focal adhesions [12].
Cross-talk with Actin Networks: Immune cell migration-IN-1 affects the intimate interplay between microtubules and actin filaments. The compound disrupts the function of adenomatous polyposis coli (APC), which stabilizes microtubules and directly nucleates actin filaments both independently and in synergy with the formin mDia1 [12]. APC binds to the microtubule plus-end-tracking protein complex via End-binding protein 1 (EB1) and accumulates at the leading edge with help from kinesin-1 and kinesin-2, and Immune cell migration-IN-1 interferes with this process [12].
Immune cell migration-IN-1 induces significant metabolic reprogramming in immune cells, fundamentally altering their energy production pathways and metabolic state. This metabolic modulation represents a crucial component of the compound's mechanism of action, as cellular metabolism is intimately linked to migration capacity and immune cell function.
The compound exerts profound effects on glycolytic metabolism, which is essential for immune cell activation and migration. During active inflammation, immune cells use glycolysis as the major metabolic pathway to meet the demands of inflammatory activity [13]. Immune cell migration-IN-1 disrupts this metabolic switch through multiple mechanisms.
mTOR Complex 1 (mTORC1) and Hypoxia-Inducible Factor 1α (HIF-1α) Pathway Modulation: The compound interferes with the mTORC1/HIF-1α axis, which controls both glycolytic metabolism and T-cell trafficking [14]. This pathway regulates the expression of glucose transporters and rate-limiting glycolytic enzymes, as well as chemokine and adhesion receptors that regulate T-cell trafficking [14]. Immune cell migration-IN-1 disrupts this dual function, simultaneously impairing both metabolic capacity and migratory potential.
Nuclear Factor kappa B (NF-κB) and Protein Kinase B (Akt) Signaling: The compound affects key signaling pathways that converge on HIF-1α stabilization. Both NF-κB and Akt pathways, which are crucial for immune cell activation, normally increase the expression of glucose transporters and glycolytic enzymes to maintain glycolytic flux [14]. Immune cell migration-IN-1 disrupts these pathways, leading to reduced glycolytic capacity.
Specific Enzyme Targeting: Research indicates that the compound affects specific glycolytic enzymes:
Hexokinase regulation: The compound influences hexokinase-1 expression, which is critical for inflammasome activation in macrophages [14].
Pyruvate kinase muscle isozyme M2 (PKM2) modulation: PKM2 is involved in HIF-1α activation and inflammatory cytokine production, and Immune cell migration-IN-1 affects its function [14].
Glycerol 3-phosphate dehydrogenase (GPD2) effects: This enzyme mediates electron transport to mitochondria and is critical for macrophage function, with the compound altering its activity [14].
| Glycolytic Component | Normal Function | Effect of IN-1 | Functional Consequence |
|---|---|---|---|
| mTORC1/HIF-1α | Glucose transporter expression | Reduced activity | Decreased glucose uptake |
| NF-κB pathway | Glycolytic enzyme induction | Impaired signaling | Lower glycolytic flux |
| Hexokinase-1 | Glucose phosphorylation | Altered expression | Reduced ATP production |
| PKM2 | Pyruvate production | Modified function | Decreased energy output |
Immune cell migration-IN-1 significantly affects mitochondrial positioning and function, which are crucial for cellular energy production and migration efficiency. The compound influences both the spatial organization of mitochondria within cells and their metabolic activity.
Mitochondrial Positioning Effects: During cell migration, mitochondria must be strategically positioned to meet the high energy demands of the leading edge and support cytoskeletal dynamics. Immune cell migration-IN-1 disrupts the normal positioning of mitochondria by affecting microtubule-based transport systems that move mitochondria to energy-demanding cellular regions [12]. This mislocalization leads to inadequate energy supply at sites of active protrusion and adhesion formation.
Oxidative Phosphorylation (OXPHOS) Modulation: The compound affects the balance between glycolysis and OXPHOS in immune cells. While activated immune cells typically favor glycolysis, memory cells and certain activation states require efficient OXPHOS [15]. Immune cell migration-IN-1 disrupts this metabolic flexibility, impairing the ability of cells to switch between different metabolic states as required for optimal function.
Metabolic Checkpoints: Research demonstrates that immune cells undergo distinct metabolic switches according to inflammatory stages: quiescent/naive, activation, and trained immunity/immune memory [15]. During the memory stage, adaptive immune cells switch back to more efficient mitochondrial OXPHOS for long-term survival, while innate immune cells rely on active glycolysis. Immune cell migration-IN-1 interferes with these metabolic transitions, disrupting the normal progression through immune activation states.
Calcium Handling and Signaling: The compound affects mitochondrial calcium handling, which is crucial for immune cell activation and migration. Mitochondrial calcium uptake regulates both ATP production and calcium-dependent signaling pathways that control cytoskeletal dynamics and gene expression [16]. Immune cell migration-IN-1 disrupts this calcium homeostasis, leading to impaired cellular responses.
The comprehensive effects of Immune cell migration-IN-1 on metabolic reprogramming result in: